Product packaging for Boc-arg(mbs)-OH(Cat. No.:CAS No. 58810-09-6)

Boc-arg(mbs)-OH

Cat. No.: B558632
CAS No.: 58810-09-6
M. Wt: 316.78 g/mol
InChI Key: ZUJMKNWYEVTCNT-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-arg(mbs)-OH, also known as this compound, is a useful research compound. Its molecular formula is C14H21ClN2O4 and its molecular weight is 316.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21ClN2O4 B558632 Boc-arg(mbs)-OH CAS No. 58810-09-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O7S/c1-18(2,3)29-17(25)21-14(15(23)24)6-5-11-20-16(19)22-30(26,27)13-9-7-12(28-4)8-10-13/h7-10,14H,5-6,11H2,1-4H3,(H,21,25)(H,23,24)(H3,19,20,22)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUPPTBECADHBL-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=C(N)NS(=O)(=O)C1=CC=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)NS(=O)(=O)C1=CC=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Fundamental Principles of Amino Acid Protection in Peptide Synthesis

The Strategic Imperative of Protecting Groups in Synthetic Peptide Chemistry

Protecting groups are essential tools in peptide synthesis, serving several critical functions:

Preventing Side Reactions: They mask reactive functionalities (e.g., amines, carboxyls, hydroxyls, guanidines) that could otherwise interfere with the desired peptide bond formation or undergo degradation iris-biotech.denih.govsbsgenetech.com.

Enabling Selective Reactions: By selectively protecting certain groups, chemists can direct reactions to specific sites, ensuring that coupling occurs only between the intended amino and carboxyl termini biosynth.commasterorganicchemistry.com.

Facilitating Purification: The use of protecting groups can also aid in purification by altering solubility or providing handles for chromatographic separation.

Controlling Stereochemistry: Certain protecting groups can help minimize epimerization (loss of stereochemical integrity) during the activation and coupling steps sbsgenetech.combiosynth.com.

A key principle in designing effective protection strategies is orthogonality . Orthogonal protecting groups are those that can be removed independently of each other, under distinct chemical conditions, without affecting the other protected groups or the peptide backbone iris-biotech.deumn.edu. This allows for selective deprotection and modification at various stages of synthesis.

Overview of Solid-Phase and Solution-Phase Methodologies for Peptide Synthesis

Peptide synthesis can be broadly categorized into two main methodologies: solution-phase peptide synthesis (SPPS) and solid-phase peptide synthesis (SPPS).

Solution-Phase Peptide Synthesis (LPPS): This classical approach involves carrying out all reactions in solution. While it can be effective for smaller peptides and is often preferred for large-scale industrial production due to lower reagent costs and easier product isolation, it typically requires purification after each coupling step, making it labor-intensive and time-consuming for longer sequences wikipedia.orgchempep.comambiopharm.comresearchgate.net.

Solid-Phase Peptide Synthesis (SPPS): Pioneered by R. Bruce Merrifield, SPPS involves anchoring the C-terminal amino acid to an insoluble solid support (resin) nih.govpowdersystems.comjove.com. The peptide chain is then extended stepwise by cycles of deprotection, washing, and coupling of protected amino acids. The key advantage of SPPS is that excess reagents and by-products can be easily removed by simple filtration and washing, eliminating the need for intermediate purifications nih.govpowdersystems.comjove.com. This methodology has become the dominant approach for synthesizing peptides in research and development settings, allowing for automation and the efficient creation of complex sequences. Both Boc and Fmoc strategies are widely employed in SPPS, utilizing specific protecting groups for the N-terminus and side chains chempep.comjove.comslideshare.netslideshare.net.

Boc Arg Mbs Oh Within the Boc/benzyl Boc/bz Solid Phase Peptide Synthesis Paradigm

Historical Development and Contemporary Relevance of the Boc/Bz Strategy

Bruce Merrifield's development of solid-phase peptide synthesis in 1963 marked a paradigm shift in peptide chemistry peptide.com. The subsequent introduction of the Boc/Bz protection scheme in 1964 by Merrifield laid the foundation for this technique peptide.com. Early resins like Merrifield resin (chloromethylpolystyrene) were utilized, with the first amino acid esterified via its cesium salt chempep.com. The Boc group was typically cleaved using a 50% TFA/DCM solution, while the benzyl (B1604629) ester linkage to the resin required harsher conditions for cleavage, such as HF iris-biotech.dechempep.com. The development of resins like PAM resin aimed to improve stability and reduce peptide loss during synthesis chempep.com.

While the Fmoc/tBu strategy has largely superseded Boc/Bz SPPS due to its milder deprotection conditions and avoidance of highly toxic HF iris-biotech.denih.gov, the Boc/Bz strategy remains relevant. Its contemporary applications include situations where existing regulatory filings mandate its use or when Fmoc strategies prove unsuitable, such as in certain peptide ligation techniques iris-biotech.de. The strategy's robustness and historical precedent ensure its continued, albeit specialized, application in peptide synthesis iris-biotech.deamericanpeptidesociety.orgnih.gov.

Distinctive Role and Application of Boc-Arg(Mbs)-OH in Boc-Based Peptide Synthesis

While specific literature detailing the direct use of this compound within the Boc/Bz SPPS paradigm is less prevalent compared to other arginine derivatives, the general principles of arginine protection in Boc chemistry apply. Historically, Boc-Arg(Tos)-OH was a common choice in Boc SPPS peptide.compeptide.com. Other groups explored include Boc-Arg(NO2)-OH, which is removed during HF cleavage but can lead to side reactions like ornithine formation nih.govpeptide.com. The Mtr (4-methoxy-2,3,6-trimethylbenzenesulphonyl) group was also developed for arginine protection, offering milder removal conditions with TFA compared to Tosyl, but could lead to side products with multiple arginine residues in dicyclohexylcarbodiimide-mediated couplings google.com.

Evolution of Arginine Protecting Groups in Boc Chemistry and the Position of Mbs

The evolution of arginine side-chain protecting groups in Boc chemistry reflects a continuous effort to balance protection efficacy, orthogonality, and ease of removal. Early in the development of Boc SPPS, the tosyl (Tos) group was widely used peptide.compeptide.com. However, its removal often required harsh conditions, and it could lead to side reactions, such as modification of tryptophan residues during cleavage peptide.com.

To address these limitations, other protecting groups were developed. The nitro (NO2) group offered stability to various acids but could undergo side reactions during HF cleavage, potentially forming ornithine residues nih.govpeptide.com. Yajima's group introduced the mesityl-2-sulfonyl (Mts) group, and subsequently, other sulfonyl-based protecting groups like Mtr (4-methoxy-2,3,6-trimethylbenzenesulphonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) were developed, primarily for Fmoc chemistry but with principles applicable to Boc chemistry nih.govgoogle.comresearchgate.net. These groups generally offer increased lability to acid compared to Tosyl.

Mechanistic Aspects of Mbs Protecting Group Cleavage and Orthogonal Compatibility

Chemical Mechanisms of Mbs Deprotection under Acidic Conditions

The cleavage of the 4-methoxybenzenesulfonyl (Mbs) group from the guanidino side chain of arginine is accomplished under strong acidic conditions, most commonly with anhydrous hydrogen fluoride (B91410) (HF). thieme-connect.depeptide.comnih.gov The process is a classic example of acidolysis. The general mechanism for the acid-catalyzed cleavage of such sulfonyl groups proceeds via an SN1-type pathway. nih.gov

The mechanism is initiated by the protonation of one of the sulfonyl oxygen atoms by the strong acid (e.g., HF). This protonation increases the electrophilicity of the sulfur atom, weakening the nitrogen-sulfur (N-S) bond that connects the protecting group to the arginine side chain. The strengthened polarization of the N-S bond facilitates its cleavage.

Following protonation, the bond cleaves, releasing the free guanidinium (B1211019) group of the arginine residue and a reactive sulfonyl cation (4-methoxybenzenesulfonyl cation). This cationic species is highly electrophilic and requires immediate quenching by scavenger molecules present in the cleavage cocktail to prevent undesirable side reactions with sensitive amino acid residues in the peptide chain, such as tryptophan or tyrosine. nih.govsigmaaldrich.com The presence of the electron-donating methoxy (B1213986) group on the phenyl ring influences the stability of the Mbs group, making it more stable than some other arylsulfonyl protecting groups under moderately acidic conditions, thus necessitating the use of a very strong acid like HF for its efficient removal. thieme-connect.de

Comparative Acid-Lability and Reactivity Profiles of Mbs vs. Alternative Sulfonyl Protecting Groups (Pbf, Pmc, Mtr, Tos)

The Mbs group, alongside the tosyl (Tos) group, is among the most acid-stable options. Both are resistant to repeated treatments with trifluoroacetic acid (TFA), the reagent used for Nα-Boc deprotection in Boc-based solid-phase peptide synthesis (SPPS). Consequently, they require a very strong acid, such as HF or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step. thieme-connect.depeptide.comnih.gov

In contrast, other common sulfonyl protecting groups are designed for the Fmoc/tBu strategy and are cleaved by TFA. Their reactivity follows a clear trend:

Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) : This group is significantly more acid-labile than Mbs or Tos and can be cleaved with neat TFA, often in the presence of scavengers like thioanisole (B89551). However, its removal can be slow and problematic in peptides containing multiple arginine residues. thieme-connect.depeptide.com

Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) : Developed to be more acid-labile than Mtr, Pmc is readily cleaved by standard TFA cocktails and is suitable for the synthesis of peptides with multiple arginines. thieme-connect.denih.gov

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) : The Pbf group is even more acid-labile than Pmc due to the five-membered furan (B31954) ring, making it the most commonly used arginine protecting group in modern Fmoc-SPPS. thieme-connect.denih.govpeptide.com

The following table summarizes the comparative acid lability and typical cleavage conditions for these protecting groups.

Protecting GroupAbbreviationTypical Cleavage ReagentRelative Acid LabilityPrimary Synthesis Strategy
TosylTosHF, TFMSAVery LowBoc/Bzl
4-MethoxybenzenesulfonylMbsHFVery LowBoc/Bzl
4-Methoxy-2,3,6-trimethylbenzenesulfonylMtrTFA (prolonged), TFA/ThioanisoleModerateFmoc/tBu
2,2,5,7,8-Pentamethylchroman-6-sulfonylPmcTFAHighFmoc/tBu
2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonylPbfTFAVery HighFmoc/tBu

This table is generated based on information from sources thieme-connect.de, nih.gov, and peptide.com.

Design and Implementation of Orthogonal Protection Schemes Incorporating Mbs

Orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection at various stages of the synthesis. ethz.chbiosynth.com The Mbs group, due to its high acid stability, is a key component of the Boc/Bzl synthesis strategy. seplite.com This strategy is often termed "quasi-orthogonal" because both the temporary Nα-Boc group and the permanent benzyl-based side-chain protecting groups (like Mbs) are acid-labile. peptide.combiosynth.com However, their cleavage requires vastly different acid strengths: Boc is removed by moderate acids like 25-50% TFA in dichloromethane, while Mbs requires a much stronger acid like HF. thieme-connect.deresearchgate.net

This differential stability is the cornerstone of the Boc/Bzl strategy. During the stepwise assembly of the peptide chain, the Mbs group on the arginine side chain remains intact through numerous cycles of TFA treatment used to deprotect the Nα-Boc group. thieme-connect.de This stability makes Boc-Arg(Mbs)-OH particularly useful for the synthesis of protected peptide fragments intended for subsequent condensation, as the Mbs group will endure the conditions needed to purify and couple the fragment. peptide.com

The Mbs group is fully orthogonal to the base-labile Fmoc group. ethz.ch This means that in a complex synthesis requiring both Boc and Fmoc chemistries, an Mbs-protected arginine would be completely stable during the piperidine (B6355638) treatments used for Fmoc removal. This allows for complex synthetic designs, such as the on-resin cyclization or branching of peptides, where different parts of the molecule can be selectively deprotected without affecting others. sigmaaldrich.com

Role and Selection of Scavengers during Mbs Cleavage in Peptide Synthesis

During the final deprotection step in peptide synthesis, particularly when using strong acids like HF to cleave groups like Mbs, highly reactive electrophilic species are generated. nih.govsigmaaldrich.com In the case of Mbs cleavage, this is the 4-methoxybenzenesulfonyl cation. These cations can react with nucleophilic amino acid side chains, such as the indole (B1671886) ring of tryptophan, the phenol (B47542) ring of tyrosine, or the thioether of methionine, leading to undesired, often irreversible, modifications of the final peptide. sigmaaldrich.com

To prevent these side reactions, nucleophilic reagents known as scavengers are added to the cleavage cocktail. nih.gov Their role is to efficiently trap or "scavenge" the reactive cations as they are formed. The choice of scavengers is dictated by the peptide's amino acid composition and the protecting groups being cleaved. sigmaaldrich.com

For the HF cleavage of peptides containing Arg(Mbs), a common scavenger is thioanisole. peptide.compeptide.com Thioanisole is effective at scavenging the arylsulfonyl cations released from Mbs and Tos. Other scavengers frequently used in strong acid cleavage mixtures include:

p-Cresol (B1678582) or Phenol : Act as effective scavengers for various carbocations.

1,2-Ethanedithiol (B43112) (EDT) : A thiol-based scavenger particularly useful for protecting cysteine and methionine residues. sigmaaldrich.com

Water : Often included in small percentages to act as a scavenger for tert-butyl cations liberated from other protecting groups. sigmaaldrich.com

Triisopropylsilane (TIS) : An effective scavenger for quenching various carbocations, particularly those generated from trityl-based groups or linkers. sigmaaldrich.commdpi.com

A well-formulated scavenger cocktail is essential for obtaining a high yield of the desired peptide with minimal side products. For a peptide containing Arg(Mbs), the cleavage mixture would typically be anhydrous HF containing thioanisole and/or p-cresol to ensure the clean removal of the Mbs group and protection of the final product.

Research Applications of Boc Arg Mbs Oh in Complex Peptide Assembly

Optimization of Coupling Efficiency and Reaction Kinetics with Boc-Arg(Mbs)-OH in Solid-Phase Peptide Synthesis

The efficiency of the coupling reaction is paramount in SPPS to ensure high purity of the final peptide product. The incorporation of arginine residues, including this compound, can be challenging due to the steric hindrance of the side-chain protecting group and the potential for side reactions. The optimization of coupling efficiency and reaction kinetics involves the careful selection of coupling reagents and reaction conditions.

In Boc-SPPS, carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) have been traditionally used as activating agents. peptide2.com However, the use of these reagents alone can lead to side reactions and racemization. The addition of 1-hydroxybenzotriazole (B26582) (HOBt) is a common strategy to suppress these side reactions and improve coupling efficiency. merckmillipore.com More recently, uronium/aminium-based coupling reagents like HBTU, TBTU, and HATU have become popular due to their high efficiency and faster reaction kinetics. peptide2.com These reagents, in the presence of a tertiary base such as diisopropylethylamine (DIEA), facilitate rapid and efficient amide bond formation.

While specific kinetic studies on this compound are not extensively detailed in the available literature, the general principles of peptide coupling suggest that the use of modern coupling reagents would significantly enhance the incorporation of this amino acid. The reaction times for coupling are typically monitored using a qualitative ninhydrin (B49086) test to ensure completion before proceeding to the next cycle. For sterically hindered amino acids, extended coupling times or double coupling protocols may be employed to drive the reaction to completion.

Table 1: Common Coupling Reagents for Boc-SPPS and Their General Characteristics

Coupling Reagent Class Key Features
DCC/HOBt Carbodiimide/Additive Cost-effective, but can lead to DCU precipitation and potential for side reactions.
DIC/HOBt Carbodiimide/Additive Similar to DCC/HOBt, but the urea (B33335) byproduct is more soluble.
HBTU/DIEA Uronium/Aminium High efficiency, fast reaction times, reduced side reactions compared to carbodiimides.
TBTU/DIEA Uronium/Aminium Similar to HBTU, widely used in automated synthesis.

Resin Selection and Solvent Effects for Effective Incorporation of this compound

Merrifield resin, a chloromethylated polystyrene, was the original resin used in SPPS. However, the benzyl (B1604629) ester linkage formed with the first amino acid is somewhat labile to the repetitive acid treatments for Boc deprotection, which can lead to premature cleavage and loss of peptide chains. chempep.com To address this, Pam (phenylacetamidomethyl) resin was developed, which provides a more acid-stable linkage, reducing peptide loss during synthesis. chempep.com For the synthesis of peptide amides, MBHA (p-methylbenzhydrylamine) resin is often the support of choice in Boc chemistry. chempep.com

Table 2: Common Resins for Boc-SPPS

Resin Type C-Terminal Functionality Linkage Stability to TFA
Merrifield Acid Moderate
Pam Acid High
BHA Amide Moderate

Applications in Automated Solid-Phase Peptide Synthesis Systems

The repetitive nature of SPPS makes it highly amenable to automation. Automated peptide synthesizers have significantly advanced the field, allowing for the rapid and efficient synthesis of peptides with minimal manual intervention. beilstein-journals.orgnih.govnih.gov These instruments automate the cycles of deprotection, washing, coupling, and capping.

Boc-SPPS chemistry has been successfully implemented on various automated platforms. nih.govluxembourg-bio.com The protocols for automated synthesis using this compound would be based on the established principles of Boc chemistry. This includes the use of TFA in DCM for Boc deprotection, a neutralization step with a tertiary base like DIEA, and coupling with an appropriate activating agent. Modern automated synthesizers often utilize pre-activated amino acid derivatives or in-situ activation protocols with reagents like HBTU or TBTU to ensure high coupling efficiencies. luxembourg-bio.com While specific pre-programmed protocols for this compound may not be explicitly detailed, its use would be integrated into the standard Boc-amino acid cycles on automated synthesizers. The instrument's software allows for the modification of coupling times and the implementation of double coupling cycles if necessary to ensure the complete incorporation of sterically hindered or otherwise "difficult" amino acids.

Utilizing this compound in Solution-Phase Peptide Synthesis and Fragment Condensation

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for the large-scale production of peptides and for the synthesis of protected peptide fragments for subsequent condensation. libretexts.orgresearchgate.net In solution-phase synthesis, this compound can be used as a building block for the stepwise elongation of a peptide chain. The coupling reactions are typically carried out in organic solvents using standard coupling reagents. libretexts.org

Fragment condensation is a powerful strategy for the synthesis of large peptides and small proteins. 5z.com This approach involves the synthesis of protected peptide fragments, which are then coupled together in solution or on a solid support. This compound can be incorporated into these fragments using either SPPS or solution-phase methods. The Mbs protecting group on the arginine side chain must be stable to the conditions used for fragment coupling and be removable at the final deprotection step. The choice of coupling strategy for fragment condensation is critical to minimize racemization at the C-terminal amino acid of the activating fragment. Reagents such as DIC/HOBt or carbodiimides in the presence of additives that can suppress racemization are often employed. google.com

Synthesis of Arginine-Rich and "Difficult" Peptide Sequences using this compound

Arginine-rich peptides, such as cell-penetrating peptides, are of significant biological interest but can be challenging to synthesize due to the repetitive nature of the highly polar arginine residues. nih.gov Similarly, "difficult" peptide sequences, often characterized by their hydrophobicity and tendency to aggregate during synthesis, can lead to incomplete reactions and low yields. nih.gov

The Boc/Bzl strategy in SPPS is often considered advantageous for the synthesis of difficult sequences. peptide.comnih.gov The repetitive TFA deprotection steps keep the N-terminus of the growing peptide chain protonated as a trifluoroacetate (B77799) salt, which can help to disrupt interchain hydrogen bonding and reduce aggregation. peptide.com In situ neutralization protocols, where the neutralization of the N-terminal amine and the subsequent coupling step are performed concurrently, have been shown to be particularly effective in improving the synthesis of difficult sequences in Boc chemistry. nih.gov

Integration of this compound in the Synthesis of Hybrid Bioconjugates

Hybrid bioconjugates, such as lipopeptides, glycopeptides, and peptide-drug conjugates, are an important class of molecules with diverse therapeutic and research applications. The synthesis of these complex molecules often requires orthogonal protection strategies to allow for the selective modification of the peptide backbone or side chains.

This compound can be integrated into the synthesis of such bioconjugates using Boc-SPPS. The Mbs protecting group is stable under the conditions required for many common conjugation reactions. For example, in the synthesis of a lipopeptide where a fatty acid is attached to the N-terminus or a lysine (B10760008) side chain, the Mbs group on arginine would remain intact. Similarly, for the synthesis of peptide-drug conjugates, the Mbs group would protect the arginine side chain during the conjugation of a drug molecule to another part of the peptide. The final deprotection step, typically using a strong acid like HF or TFMSA in Boc chemistry, would then cleave the peptide from the resin and remove the Mbs and other side-chain protecting groups. The specific conditions for the final cleavage would need to be optimized to ensure the stability of the conjugated moiety.

Table 3: Mentioned Compounds

Compound Name Abbreviation
4-methoxy-2,3,6-trimethylbenzenesulfonyl Mbs
tert-butyloxycarbonyl Boc
Dicyclohexylcarbodiimide DCC
Diisopropylcarbodiimide DIC
1-hydroxybenzotriazole HOBt
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate HBTU
(Benzotriazol-1-yl)oxytripyrrolidinophosphonium hexafluorophosphate PyBOP
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate TBTU
O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate HATU
Diisopropylethylamine DIEA
Dichloromethane DCM
N,N-dimethylformamide DMF
N-methyl-2-pyrrolidone NMP
Trifluoroacetic acid TFA
Phenylacetamidomethyl Pam
p-methylbenzhydrylamine MBHA
Benzhydrylamine BHA
Trifluoromethanesulfonic acid TFMSA

Mechanistic Investigations of Side Reactions Associated with Boc Arg Mbs Oh in Peptide Synthesis

Minimizing Racemization During Coupling and Deprotection of Boc-Arg(Mbs)-OH

Racemization, the loss of chiral integrity at the α-carbon of an amino acid, is a significant concern in peptide synthesis that can lead to the formation of diastereomeric impurities that are difficult to separate from the desired product. The use of urethane-based Nα-protecting groups, such as the tert-butoxycarbonyl (Boc) group in this compound, generally suppresses racemization during the activation and coupling steps. nih.gov This is because the carbamate (B1207046) structure is less prone to forming the racemization-susceptible 5(4H)-oxazolone intermediates compared to other types of protecting groups. peptide2.com

However, the risk of racemization is not entirely eliminated and is highly dependent on the reaction conditions, particularly the choice of coupling reagents. nih.gov For instance, certain activation methods can increase the extent of racemization for sensitive amino acids. nih.gov While specific data for this compound is limited, studies on other protected amino acids show that the choice of coupling reagent significantly impacts chiral purity. nih.gov Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives (e.g., HOAt, 6-Cl-HOBt) are commonly added to carbodiimide-mediated coupling reactions to act as racemization suppressants. peptide.com

Deprotection steps can also introduce racemization, although it is less common for the Boc group, which is removed under acidic conditions with trifluoroacetic acid (TFA). nih.gov The primary risk of racemization for arginine residues often comes from the activation of the carboxyl group during the subsequent coupling step. Therefore, careful selection of coupling protocols is the main strategy for minimizing this side reaction. For particularly difficult couplings where extended reaction times or higher temperatures are necessary, the potential for racemization increases.

Table 1: Factors Influencing Racemization and Mitigation Strategies

Factor Influence on Racemization Mitigation Strategy
Coupling Reagent Strong activation can increase oxazolone (B7731731) formation and subsequent racemization. nih.gov Use coupling reagents known for low racemization potential; add suppressants like HOBt or HOAt. peptide.com
Base Strong organic bases can promote racemization. Use a tertiary base like N-methylmorpholine (NMM) instead of more hindered or stronger bases where possible. peptide2.com
Temperature Higher temperatures accelerate racemization. Perform coupling reactions at low temperatures (e.g., 0 °C to -15 °C) when feasible. peptide2.com
Activation Time Longer pre-activation times can lead to increased racemization. nih.gov Keep activation times as short as possible before introducing the amine component. peptide2.com

Transfer of Sulfonyl Protecting Groups (e.g., Mbs) to Sensitive Residues (e.g., Tryptophan)

A well-documented side reaction during the final acidolytic cleavage step (typically with HF or TFMSA) is the transfer of the sulfonyl protecting group (e.g., Mbs, Tos, Pmc) from the arginine guanidinium (B1211019) group to the indole (B1671886) ring of a tryptophan (Trp) residue. peptide.compeptide.com During cleavage, the protecting group is released as a reactive cationic species that can be scavenged by the nucleophilic indole side chain of Trp, leading to sulfonated by-products. sigmaaldrich.com

The extent of this modification is dependent on several factors:

Proximity : The spatial distance between the Arg and Trp residues in the peptide sequence is critical. The transfer is most pronounced when the two amino acids are separated by just one other residue. nih.gov

Protecting Group : The lability of the sulfonyl group influences the amount of transfer. More labile groups like Pbf may result in fewer side products compared to more stable ones under certain cleavage conditions. peptide.com

Scavengers : The composition of the cleavage cocktail is crucial. Adding effective scavengers like thioanisole (B89551) can help trap the sulfonyl cations and suppress the side reaction. peptide.compeptide.com

The most effective strategy to completely prevent this side reaction is to protect the tryptophan indole nitrogen. peptide.com In Boc-based synthesis, the use of Boc-Trp(For)-OH is recommended. peptide.compeptide.com The formyl group protects the indole ring from electrophilic attack and is removed during the final cleavage. peptide.com

Table 2: Mitigation of Sulfonyl Group Transfer to Tryptophan

Strategy Mechanism Efficacy Reference
Use of Scavengers Nucleophilic scavengers (e.g., thioanisole) trap the cationic sulfonyl species released during cleavage. Reduces but may not completely eliminate the side reaction. peptide.com, peptide.com
Protecting Tryptophan An indole-protecting group (e.g., formyl in Boc chemistry) prevents electrophilic attack. Highly effective; considered the best method for prevention. peptide.com, peptide.com
Optimize Cleavage Using less harsh cleavage conditions or protecting groups less prone to generating reactive species. Can be effective, but may lead to incomplete deprotection of arginine. peptide.com

Aggregation Phenomena in Peptide Synthesis and the Role of Arginine Residues

Peptide chain aggregation during solid-phase peptide synthesis (SPPS) is a major obstacle that can lead to incomplete coupling and deprotection reactions, resulting in low yields and deletion sequences. sigmaaldrich.com Aggregation arises from intermolecular hydrogen bonding between growing peptide chains, which form insoluble secondary structures on the resin support. peptide.com While hydrophobic sequences are particularly prone to aggregation, it is a sequence-dependent phenomenon that is difficult to predict. peptide.comnih.gov

Arginine residues can have a dual role in aggregation. On one hand, the presence of positively charged residues like arginine and lysine (B10760008) has been proposed to act as "sequence breakers" that disrupt the hydrophobic interactions driving aggregation. nih.gov On the other hand, the bulky and hydrogen-bonding capable guanidinium group can, in some contexts, contribute to aggregation.

To combat aggregation, several strategies have been developed:

Disrupting Hydrogen Bonds : Using chaotropic salts (e.g., LiCl, KSCN), high-boiling polar aprotic solvents (e.g., NMP, DMSO), or elevated temperatures can help break up the secondary structures causing aggregation. peptide.com

Backbone Protection : Incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the α-nitrogen of an amino acid residue effectively prevents hydrogen bonding. peptide.comsigmaaldrich.com

Solubilizing Tags : Attaching a temporary, highly soluble tag, such as a hexa-arginine sequence, to the C-terminus of the peptide has been shown to suppress aggregation and significantly improve crude purity. chemrxiv.orgacs.org This highlights the solubilizing power of arginine residues when strategically placed.

Impact of Side Reactions on Peptide Purity and Research Yields

The primary side reactions associated with sulfonyl-based protecting groups like Mbs include N-sulfonation of the arginine side chain and modification of other susceptible amino acid residues within the peptide sequence. The severity of these side reactions and their impact on peptide quality are influenced by various factors, including the specific amino acid sequence, the cleavage conditions employed, and the presence of scavengers.

Detailed Research Findings

Research into the side reactions of arginine-protecting groups has revealed several key issues that can impact peptide synthesis outcomes. While much of the literature focuses on other sulfonyl-based protecting groups such as tosyl (Tos), 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), the principles can be extended to the Mbs group due to the shared sulfonyl chemistry.

A significant side reaction is the transfer of the sulfonyl group from the arginine side chain to the indole ring of tryptophan residues during the final cleavage and deprotection step peptide.comsigmaaldrich.com. This results in the formation of sulfonated tryptophan-containing peptide byproducts, which can be difficult to separate from the desired product due to their similar physicochemical properties. The extent of this side reaction is dependent on the spatial proximity of the arginine and tryptophan residues within the peptide sequence peptide.com.

Furthermore, sulfonyl-based protecting groups have been associated with the N-sulfonation of the arginine guanidino group itself, leading to the formation of a stable sulfonated arginine residue that is resistant to cleavage sigmaaldrich.comnih.gov. This incomplete deprotection directly reduces the yield of the target peptide and introduces a significant impurity.

Another potential side reaction is the formation of ornithine from arginine residues. While this is more commonly reported with the nitro (NO2) protecting group, the harsh acidic conditions required for the cleavage of some sulfonyl groups can, in some instances, lead to the degradation of the guanidino group, resulting in ornithine-containing byproducts google.compeptide.com. A patent has noted that the use of Fmoc-Arg(Mbs)-OH requires very strong acid for deprotection, which can potentially alter the peptide structure google.com.

The following data tables summarize the potential side reactions associated with the use of sulfonyl-protected arginine derivatives like this compound and their impact on peptide synthesis. It is important to note that specific quantitative data for this compound is limited in the available literature; therefore, the data presented is a qualitative and extrapolated summary based on analogous protecting groups.

Table 1: Potential Side Reactions and Their Impact on Peptide Purity

Side ReactionDescriptionImpact on Purity
Tryptophan Sulfonation Transfer of the Mbs group to the indole side chain of tryptophan residues during acidic cleavage.Leads to the formation of peptide byproducts with modified tryptophan, which are often difficult to separate from the target peptide, thereby reducing overall purity. peptide.comsigmaaldrich.com
Arginine N-Sulfonation Incomplete removal of the Mbs protecting group, resulting in a sulfonated arginine residue in the final peptide.A significant impurity that reduces the yield of the desired peptide and can be challenging to remove post-synthesis. sigmaaldrich.comnih.gov
Ornithine Formation Degradation of the arginine side chain to form an ornithine residue under harsh cleavage conditions.Introduces a peptide variant with a different amino acid, impacting the biological activity and complicating purification. google.compeptide.com
Aspartimide Formation Cyclization of aspartic acid residues, particularly when adjacent to glycine, serine, or asparagine, can be promoted by the strong acidic conditions required for Mbs group removal. google.comResults in a mixture of α- and β-aspartyl peptides and potential racemization, significantly affecting peptide homogeneity.

Table 2: Factors Influencing Side Reactions and Their Effect on Yield

Influencing FactorEffect on Side ReactionsImpact on Research Yield
Cleavage Cocktail Composition The presence of scavengers like thioanisole and thiocresol can suppress the sulfonation of tryptophan. nih.govProper scavenger selection is crucial for minimizing byproduct formation and maximizing the yield of the target peptide.
Cleavage Conditions Harsh acidic conditions (e.g., strong acids like methanesulfonic acid) required for complete Mbs removal can increase the incidence of side reactions. google.comWhile ensuring complete deprotection, harsh conditions can degrade the peptide, leading to lower overall yields of the desired product.
Peptide Sequence The proximity of arginine to susceptible residues like tryptophan influences the likelihood of intermolecular side reactions. peptide.comSequence-dependent side reactions can significantly lower the yield of the correct peptide, requiring sequence-specific optimization of synthesis and cleavage protocols.

Advanced Analytical Methodologies for Characterization and Process Monitoring of Boc Arg Mbs Oh Synthesis and Its Incorporation

Real-Time and In-Process Monitoring Techniques for SPPS Involving Boc-Arg(Mbs)-OH

In-process monitoring is crucial for optimizing SPPS protocols, troubleshooting problematic sequences, and ensuring high-quality crude products before undertaking laborious purification. s4science.at By detecting issues such as incomplete coupling or deprotection as they occur, chemists can make immediate adjustments to the synthesis strategy, thereby maximizing yield and purity. s4science.at

Spectroscopic techniques offer powerful, often non-invasive, means to monitor the chemical transformations occurring on the solid support during SPPS.

UV-Vis Spectroscopy : While in-line UV-Vis monitoring is a hallmark of Fmoc-SPPS for tracking the release of the UV-active fluorenyl group during deprotection, its application in Boc-SPPS is different. mpg.deresearchgate.net The Boc group itself is not chromophoric, precluding direct monitoring of its cleavage. However, UV-Vis spectroscopy can be employed to monitor the concentration of the incoming this compound in the reaction solution. A decrease in the absorbance of the solution over time indicates the consumption of the amino acid as it couples to the resin-bound peptide chain.

Infrared (IR) Spectroscopy : Fourier-Transform Infrared (FT-IR) spectroscopy is well-suited for monitoring reactions on the solid support. nih.gov By taking a small sample of the resin at various stages, one can track the progress of coupling reactions. The disappearance of the free N-terminal amine band and the appearance and growth of the amide I and II bands on the resin signal a successful coupling event. This method provides direct evidence of bond formation on the solid phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for structural elucidation but is less commonly used for real-time monitoring of SPPS due to the challenges associated with obtaining high-resolution spectra from solid-phase samples and its relatively lower sensitivity compared to other methods. However, techniques like gel-phase NMR can be used to characterize the resin-bound peptide at different stages of the synthesis.

Spectroscopic MethodApplication in Boc-SPPS MonitoringInformation Gained
UV-Vis Monitoring of the coupling solutionConfirms consumption of this compound from the solution phase.
FT-IR Analysis of resin samplesDirect observation of the formation of the peptide bond on the solid support.
NMR Off-line analysis of resin-bound intermediatesDetailed structural information of the growing peptide chain.

Refractometric analysis has emerged as a potent process analytical tool (PAT) for real-time, universal monitoring of SPPS, applicable to both Boc and Fmoc strategies. digitellinc.comschmidt-haensch.com The principle is based on measuring the refractive index (RI) of the reaction solution, which is highly sensitive to the concentration of dissolved mass. digitellinc.com

During the SPPS cycle involving this compound, RI can monitor:

Coupling: As this compound and coupling reagents are consumed from the solution and transferred to the solid-phase resin, the concentration of dissolved mass decreases, causing a corresponding drop in the RI. s4science.at Monitoring the RI until it stabilizes provides a clear indication of the reaction's endpoint.

Deprotection: The cleavage of the Boc group and its subsequent removal from the resin into the solution would lead to a change in the RI, although this is less pronounced than the changes seen with the bulky Fmoc group.

Washing: During washing steps, the RI of the effluent can be monitored in real-time. The RI will decrease and eventually match that of the pure solvent, indicating that all excess reagents and by-products have been effectively removed. digitellinc.com

This technique provides valuable kinetic data and allows for the optimization of reaction and wash times, making the synthesis process more efficient and sustainable. digitellinc.com

Qualitative colorimetric tests are a simple, rapid, and effective way to confirm the presence or absence of free primary amino groups on the peptide resin. The most common of these is the ninhydrin (B49086) (or Kaiser) test. microbenotes.com This assay is performed after the coupling step to ensure that all available N-terminal amines have reacted with the incoming this compound.

The test is based on the reaction of ninhydrin with primary amines to produce a deep blue or purple color known as Ruhemann's purple. microbenotes.comactascientific.comnih.gov

Procedure : A small sample of the peptide-resin is taken after the coupling step and washed thoroughly. The ninhydrin reagent is added, and the sample is heated. microbenotes.com

Interpretation :

Positive Result (Blue/Purple Color) : Indicates the presence of unreacted, free primary amines, signifying an incomplete or failed coupling reaction. This prompts the user to repeat the coupling step before proceeding to the next deprotection.

Negative Result (Yellow/Colorless) : Indicates the absence of free primary amines, confirming that the coupling reaction has gone to completion.

The ninhydrin test is an indispensable tool in SPPS for ensuring that each amino acid addition is quantitative, thereby preventing the formation of difficult-to-remove deletion sequences in the final peptide. microbenotes.com

Post-Synthetic Characterization of Arginine-Containing Peptides Synthesized with this compound

After the peptide chain has been fully assembled, it is cleaved from the solid support, and all protecting groups, including the Mbs group on the arginine side chain and the N-terminal Boc group, are removed. The resulting crude peptide is a mixture containing the target peptide along with various impurities. A combination of chromatographic and spectrometric techniques is required to confirm the identity and purity of the final product.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthetic peptides. mdpi.com The technique separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For peptides, reversed-phase HPLC (RP-HPLC) is the most common modality. unc.edu

In RP-HPLC, the crude peptide mixture is injected onto a hydrophobic stationary phase (e.g., C18 silica). A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase (often containing an ion-pairing agent like trifluoroacetic acid) is used to elute the components. rsc.org

Purity Assessment : The primary peak in the resulting chromatogram should correspond to the target peptide. The purity is calculated by integrating the area of the main peak and dividing it by the total area of all peaks detected (typically at 214 or 220 nm, where the peptide backbone absorbs). unc.edursc.org

Identity Confirmation : The retention time of the main peak can be compared to that of a known standard to help confirm the peptide's identity.

HPLC ParameterTypical Conditions for Peptide AnalysisPurpose
Column Reversed-phase C18 or C8 (e.g., 4.6 x 150 mm)Separates peptides based on hydrophobicity.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAqueous solvent, provides counter-ions for good peak shape.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileOrganic solvent to elute the peptide.
Gradient Linear gradient of increasing %B (e.g., 5-95% B over 15 min)Elutes peptides with varying polarities. mdpi.com
Detection UV at 214 nm or 220 nmDetects the peptide amide bonds.

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to unequivocally confirm that the synthesized peptide has the correct molecular weight corresponding to its amino acid sequence. unc.edu

Molecular Weight Verification : The molecular weight of the peptide is a fundamental property. The experimentally measured mass from MS must match the theoretical calculated mass for the desired peptide sequence. This confirms that the correct number and type of amino acids were incorporated and that all protecting groups were successfully removed. Common ionization techniques for peptides include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). google.com

Sequence Verification : Tandem mass spectrometry (MS/MS) provides definitive sequence confirmation. In an MS/MS experiment, the ionized peptide of interest (the parent ion) is selected and fragmented. The resulting fragment ions (product ions) correspond to predictable cleavages along the peptide backbone (b- and y-ions). The mass difference between sequential ions in the resulting spectrum corresponds to the mass of a specific amino acid residue, allowing the entire sequence to be read and verified. unc.edu

Mass Spectrometry TechniqueInformation Provided
ESI-MS / MALDI-MS Provides the molecular weight of the intact peptide, confirming its overall composition.
Tandem MS (MS/MS) Fragments the peptide to generate data that confirms the specific sequence of amino acids.

Amino Acid Analysis for Compositional Verification

Amino acid analysis (AAA) is a cornerstone technique for verifying the correct incorporation and stoichiometry of amino acid residues within a peptide. Following the incorporation of this compound into a synthetic peptide, AAA is performed to confirm that the arginine content, along with other constituent amino acids, aligns with the theoretical composition of the target peptide sequence.

The standard procedure involves the complete hydrolysis of the peptide into its constituent amino acids, typically using 6N HCl at elevated temperatures (e.g., 110°C for 24 hours). The resulting hydrolysate is then analyzed, often by ion-exchange chromatography followed by post-column derivatization with ninhydrin, or by reverse-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization using reagents like phenylisothiocyanate (PITC).

During hydrolysis, the Mbs protecting group is cleaved from the arginine side chain, and the Boc group is removed from the N-terminus of the protected amino acid. Therefore, the analysis quantifies the total amount of arginine present. The results are compared against a standard mixture of amino acids to ensure accurate quantification. The data obtained from AAA provides critical confirmation that the this compound was successfully integrated into the peptide chain in the correct proportion.

Table 1: Representative Amino Acid Analysis Data for a Synthetic Peptide Containing this compound

Amino AcidExpected RatioObserved RatioRecovery (%)
Asp1.01.02102
Gly2.01.9899
Arg1.00.9999
Val1.01.01101

Capillary Electrophoresis for Homogeneity Assessment

Capillary electrophoresis (CE) is a high-resolution separation technique that is exceptionally well-suited for assessing the homogeneity and purity of protected amino acids like this compound, as well as the final peptide product. Its high efficiency and minimal sample consumption make it a valuable tool in both process development and quality control.

For the analysis of this compound, capillary zone electrophoresis (CZE) is often employed. The sample is dissolved in a suitable background electrolyte (BGE), and a voltage is applied across a fused-silica capillary. Charged molecules migrate through the capillary at different velocities depending on their charge-to-size ratio, allowing for the separation of the main compound from any charged impurities. Detection is typically performed using UV absorbance at a low wavelength (e.g., 200-220 nm) where the peptide bonds and aromatic moieties absorb.

The resulting electropherogram provides a high-resolution profile of the sample. A single, sharp, and symmetrical peak indicates a high degree of homogeneity. The presence of additional peaks would suggest the presence of impurities, such as starting materials, by-products from the synthesis, or degradation products. The peak area of the main component relative to the total peak area can be used to quantify the purity of the this compound raw material.

Peptide Mapping for Structural Confirmation

Peptide mapping is a powerful analytical technique used to confirm the primary structure of a protein or a large peptide. rapidnovor.comutmb.edu In the context of incorporating this compound, peptide mapping serves to verify that the modified amino acid is present in the correct position within the peptide sequence.

The process begins with the enzymatic digestion of the synthetic peptide, most commonly using trypsin, which cleaves the peptide bond C-terminal to arginine and lysine (B10760008) residues. The presence of the Mbs protecting group on the arginine side chain can influence the efficiency of tryptic cleavage at that site. Therefore, specific reaction conditions may need to be optimized. Following digestion, the resulting peptide fragments are separated by RP-HPLC.

The chromatogram of the digested sample, often referred to as the peptide map, is then compared to the chromatogram of a reference standard or the theoretical digest pattern. The identity of each peak can be confirmed by mass spectrometry (LC-MS). The presence of a peptide fragment with a mass corresponding to the sequence containing Arg(Mbs) confirms the successful incorporation of the protected amino acid. Any deviations in the peptide map, such as missing peaks or the appearance of new peaks, could indicate incomplete incorporation, incorrect positioning, or side reactions.

Advanced Techniques for Impurity Profiling and Identification in this compound Syntheses

A thorough understanding of the impurity profile of this compound is a regulatory expectation and is critical for ensuring the quality and safety of the final peptide API. Advanced analytical techniques, primarily high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), are indispensable for the detection, identification, and quantification of impurities that may arise during the synthesis and storage of this compound.

Potential impurities can originate from the starting materials or be generated as by-products during the synthetic process. For instance, in the synthesis of sulfonyl-protected arginine derivatives, side reactions can occur. One notable side reaction during peptide synthesis using Fmoc chemistry is the sulfonation of arginine residues, which can result from the cleavage of the protecting group under certain conditions. nih.gov

The impurity profiling workflow typically involves the development of a high-resolution RP-HPLC method capable of separating the main this compound peak from all potential impurities. A mass spectrometer, often a high-resolution instrument like a quadrupole time-of-flight (Q-TOF) or Orbitrap, is used as the detector. This allows for the accurate mass determination of any detected impurities, which is crucial for elucidating their elemental composition and proposing potential structures.

Further structural characterization of identified impurities can be achieved through tandem mass spectrometry (MS/MS). In an MS/MS experiment, the impurity ion is isolated and fragmented, and the resulting fragmentation pattern provides detailed structural information, helping to confirm the identity of the impurity.

Table 2: Potential Impurities in the Synthesis of this compound

Potential ImpurityPotential OriginAnalytical Characterization Method
Unprotected ArginineIncomplete protection reactionHPLC-MS, Amino Acid Analysis
Di-Boc-ArginineSide reaction during Boc protectionHPLC-MS/MS
Ornithine derivativeDegradation of the guanidinium (B1211019) groupHPLC-MS/MS
Residual starting materialsIncomplete reaction or purificationHPLC with UV and MS detection
Sulfonated Arginine by-productSide reaction during synthesis or cleavageLC-MS/MS nih.gov

By employing these advanced analytical methodologies, a comprehensive characterization of this compound and its incorporation into peptides can be achieved, ensuring a high-quality and well-controlled manufacturing process.

Comparative Analysis of Boc Arg Mbs Oh with Alternative Arginine Protecting Groups in Synthetic Chemistry

Benchmarking Boc-Arg(Mbs)-OH against Other Boc-Compatible Arginine Protecting Groups (e.g., NO2, Tos)

In the context of Boc/Bn (tert-Butyloxycarbonyl/Benzyl) chemistry, arginine is typically protected using groups like Tosyl (Tos) or Nitro (NO2). This compound, while less commonly cited in direct comparisons within the Boc strategy literature compared to its Fmoc counterparts, would theoretically offer similar acid lability to other sulfonyl-based protecting groups.

Boc-Arg(Tos)-OH: The Tosyl group is removed during hydrofluoric acid (HF) cleavage from the resin. While stable to other acidic conditions like TFMSA and HBr/AcOH, the released Tosyl group can modify tryptophan residues, a side reaction mitigated by the addition of scavengers like thioanisole (B89551) and the use of N-formyltryptophan derivatives peptide.com.

Boc-Arg(NO2)-OH: The Nitro group is also removed during HF cleavage. However, it is prone to side reactions during cleavage, potentially leading to ornithine residues. It offers stability to TFMSA, TMSOTf, and HBr/AcOH, making it suitable for preparing protected peptide fragments for condensation reactions. The NO2 group has also been revisited for its ability to minimize δ-lactam formation, a common side reaction with arginine incorporation nih.govmdpi.com.

While specific comparative data for this compound against Boc-Arg(NO2)-OH and Boc-Arg(Tos)-OH is limited in the provided sources, Mbs, as a methoxybenzenesulfonyl derivative, would be expected to exhibit moderate acid lability, similar to other sulfonyl-based groups. Its performance would be benchmarked against Tos and NO2 in terms of deprotection efficiency under Boc-cleavage conditions (typically strong acids like HF) and its propensity for side reactions, particularly concerning tryptophan modification.

Comparative Performance with Fmoc-Compatible Arginine Protecting Groups (e.g., Mtr, Pmc, Pbf, MIS) in Context of Orthogonal Strategies

The majority of comparative studies focus on arginine protection within the Fmoc/tBu strategy, where groups like Methoxytrimethylbenzenesulfonyl (Mtr), Pentamethylchroman-6-sulfonyl (Pmc), Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), and 1,2-Dimethylindole-3-sulfonyl (MIS) are prevalent. While this compound is primarily associated with Boc chemistry, understanding its properties relative to Fmoc-compatible groups is crucial for appreciating its potential role or limitations in orthogonal strategies. Orthogonality in peptide synthesis refers to the ability to selectively remove one protecting group without affecting others. In Fmoc SPPS, side-chain protecting groups are typically acid-labile, while the Fmoc group is base-labile.

Assessment of Deprotection Kinetics and Efficiency

The acid lability and deprotection kinetics of arginine protecting groups vary significantly:

Mtr (4-Methoxy-2,3,6-trimethylbenzenesulfonyl): Initially a standard, Mtr requires long deprotection times, often overnight or longer, especially with multiple arginine residues. This can lead to undesired side reactions peptide.comthermofisher.comnih.govsigmaaldrich.comnih.gov.

Pmc (2,2,5,7,8-Pentamethylchroman-6-sulfonyl): Introduced to reduce deprotection times compared to Mtr, Pmc offers improved lability. However, it can still require over 4 hours for complete removal with multiple arginines and is prone to reattachment or alkylation of sensitive residues like tryptophan peptide.comthermofisher.comnih.govsigmaaldrich.comnih.govpeptide.comthermofisher.com.

Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl): Pbf has become a standard due to its superior lability compared to Pmc and Mtr. Deprotection is typically complete within 1-2 hours, even with multiple arginines, though extended times may still be needed for very high arginine content. It is also more easily scavenged, reducing side reactions with tryptophan peptide.comnih.govthermofisher.comnih.govnih.govpeptide.com. A study showed that a 3-hour TFA treatment yielded 69% of the desired peptide with Arg(Pbf) compared to 46% with Arg(Pmc) peptide.com.

MIS (1,2-Dimethylindole-3-sulfonyl): MIS is designed to be more acid-labile than Pbf and Pmc. It can be completely removed from model peptides within 30 minutes using a 1:1 TFA/DCM mixture, significantly faster than Pbf nih.govub.edu. MIS is also reported to be compatible with tryptophan-containing peptides ub.eduresearchgate.net.

While direct kinetic data for this compound in comparison to these Fmoc-compatible groups is not extensively detailed, Mbs (4-methoxybenzenesulfonyl) is generally considered to have moderate acid lability, likely falling between Mtr and Pmc in terms of ease of removal. Its performance would be evaluated based on its stability during Fmoc deprotection (if used in a mixed strategy) and its own removal efficiency under Boc cleavage conditions.

Differential Side Reaction Profiles and Mitigation Strategies

Side reactions during deprotection are a major concern, particularly with sensitive amino acids like tryptophan:

Tryptophan Modification: Sulfonyl-based protecting groups (Mtr, Pmc, Pbf) can lead to sulfonation of tryptophan residues upon cleavage. This can be mitigated by using scavengers like thioanisole, ethyl methyl sulfide (B99878) (EMS), or 1,2-ethanedithiol (B43112) (EDT), and by using tryptophan derivatives like Fmoc-Trp(Boc) peptide.comsigmaaldrich.comsigmaaldrich.com. Pbf is generally less prone to this than Pmc peptide.com. MIS is noted for its compatibility with tryptophan ub.eduresearchgate.net.

δ-Lactam Formation: This is a common side reaction during arginine coupling, particularly with Pbf. The NO2 group has been shown to minimize this side reaction compared to Pbf nih.gov.

Reattachment: Released protecting groups or their fragments can reattach to sensitive residues, including tryptophan, or the peptide-resin linker sigmaaldrich.comug.edu.pl.

Mtr: Prolonged deprotection times for Mtr can increase the likelihood of side reactions peptide.comthermofisher.com.

Pmc: Pmc can reattach or alkylate sensitive residues, and its removal can lead to tryptophan alkylation unless scavengers are used thermofisher.compeptide.com.

Pbf: While Pbf is generally well-scavenged, side reactions can still occur, especially with multiple arginine residues or sensitive amino acids. Using specific scavengers can help mitigate these thermofisher.comsigmaaldrich.com.

Boc-Arg(NO2)-OH: This group is stable in DMF and NBP, and shows a lower tendency for δ-lactam formation compared to Pbf nih.govmdpi.com.

The Mbs group's side reaction profile would need to be assessed against these, focusing on its stability during coupling and its cleavage byproducts, particularly in the presence of tryptophan.

Influence on Overall Peptide Quality and Accessibility of Challenging Sequences

The choice of protecting group significantly impacts the final peptide's purity, yield, and the ability to synthesize challenging sequences (e.g., those with high arginine content or aggregation-prone segments):

Multiple Arginine Residues: Groups that require prolonged deprotection or are prone to incomplete removal (like Mtr) can be problematic for peptides with multiple arginine residues. Pbf and MIS are favored for such sequences due to their better lability and efficiency peptide.comnih.govthermofisher.comnih.gov.

Acid-Sensitive Peptides: For peptides containing acid-sensitive moieties, the lability of the arginine protecting group is critical. MIS, being more acid-labile than Pbf and Pmc, offers an advantage in these cases ub.eduresearchgate.net.

Cost: Pbf is noted as being significantly more expensive than other protected amino acids, impacting the cost-effectiveness of large-scale syntheses nih.gov.

This compound, if it offers a balance of reasonable lability and reduced side reactions compared to older Boc-compatible groups like Tos, could be a viable option. Its suitability for challenging sequences would depend on its efficiency in complete removal and its compatibility with other protecting groups used in the synthesis.

Strategic Advantages and Limitations of this compound in Specific Research Applications

This compound, as a Boc-compatible protecting group for arginine, would primarily find application within the Boc/Bn SPPS strategy.

Advantages:

Boc Strategy Compatibility: It integrates seamlessly into the established Boc/Bn SPPS methodology, which is known for its robustness in synthesizing difficult sequences and peptides prone to aggregation altabioscience.comnih.goviris-biotech.dethermofisher.comissuu.com.

Potential for Orthogonality: While primarily Boc-compatible, understanding its acid lability relative to other acid-labile side-chain protecting groups could allow for selective deprotection strategies in specific contexts, although this is less common than with Fmoc-compatible groups.

Alternative to Less Stable Groups: Compared to older Boc-compatible groups, Mbs might offer improved stability or reduced side reactions, although specific comparative data for this compound is scarce in the provided literature.

Limitations:

Harsher Deprotection Conditions: The Boc strategy generally requires strong acids like HF for final cleavage, which can be harsh and necessitate specialized equipment, unlike the milder TFA conditions used in Fmoc chemistry altabioscience.comnih.goviris-biotech.dethermofisher.comissuu.com.

Limited Orthogonality with Fmoc: If used in conjunction with Fmoc chemistry, its acid lability would need to be carefully managed to ensure it doesn't interfere with acid-labile side-chain protecting groups commonly used in Fmoc SPPS.

Availability and Literature: Compared to widely adopted Fmoc-compatible groups like Pbf, this compound appears less prevalent in current research literature and may have less extensive comparative data available.

Emerging Research Frontiers and Methodological Advancements in Arginine Protection and Peptide Synthesis

Innovations in the Design and Synthesis of Novel Arginine Protecting Groups

The quest for superior protecting groups for arginine's guanidino moiety has been driven by the need to balance stability during peptide chain elongation with facile and selective removal at the appropriate stage of synthesis. This has led to the development of a diverse array of protecting groups, each with distinct properties.

Strategies for Reducing Guanidinium (B1211019) Side Reactions

The unprotected guanidino group of arginine is highly basic and nucleophilic, leading to several problematic side reactions during peptide synthesis. These include:

δ-Lactam Formation: Intramolecular cyclization can occur, forming a stable δ-lactam ring, which is difficult to cleave and can lead to the formation of ornithine residues. nih.govsigmaaldrich.com

Acylation: The guanidino nitrogens can be acylated by activated amino acids or coupling reagents, leading to undesired byproducts. thieme-connect.de

Decomposition to Ornithine: Under certain conditions, arginine can be converted to ornithine through various pathways. thieme-connect.desigmaaldrich.com

Protecting groups like MBS function by reducing the basicity and nucleophilicity of the guanidino group. The sulfonyl moiety withdraws electron density, rendering the guanidino nitrogens less reactive towards acylation and cyclization. thieme-connect.desigmaaldrich.com While MBS offers protection against these side reactions, its effectiveness and the conditions required for its removal are key considerations in designing a robust synthetic route. The choice of a suitable protecting group, such as MBS, is critical for achieving high yields and purity of the desired peptide.

Integration of Green Chemistry Principles in Arginine Protection and Peptide Synthesis

The peptide synthesis field is increasingly embracing green chemistry principles to minimize environmental impact and improve process efficiency. This involves the use of less hazardous solvents, reagents, and the reduction of waste.

Advanced Automation and In-Line Process Analytical Technologies for Peptide Synthesis

Automated solid-phase peptide synthesis (SPPS) has revolutionized the field, enabling the rapid and efficient production of complex peptides. Protected amino acids like Boc-Arg(mbs)-OH are standard building blocks in these automated systems. peptide2.compeptide.compentelutelabmit.comcem.com

Automated peptide synthesizers precisely control the sequential addition of protected amino acids, coupling reagents, and deprotection solutions. The Boc strategy, which involves Boc protection of the α-amino group and acid-labile side-chain protection, is one of the classical approaches, typically employing strong acids like TFA for Boc removal and final cleavage. peptide2.com The Fmoc strategy, using base-labile Fmoc for α-amino protection and acid-labile side-chain protection, is currently more prevalent in automated SPPS due to its orthogonality and avoidance of highly toxic HF. nih.govpeptide2.comiris-biotech.de Protected arginine derivatives, including those with MBS protection, are readily incorporated into these automated workflows.

Emerging Strategies for Side-Chain Unprotected Arginine Incorporation in Peptide Synthesis

The synthesis of peptides, particularly those with complex sequences or therapeutic applications, necessitates careful consideration of amino acid side-chain protection. Arginine, with its highly basic and reactive guanidino group, presents specific challenges, including the potential for side reactions such as δ-lactam formation during peptide coupling and the need for robust protection during synthetic manipulations. mdpi.compeptide.comresearchgate.net Emerging strategies in peptide synthesis aim to address these challenges by developing more efficient, selective, and milder protection and deprotection methodologies, ultimately facilitating the incorporation of arginine with its side chain in a free, unprotected state in the final peptide.

This compound: A Versatile Building Block

Nα-Boc-Nω-(4-methoxybenzenesulfonyl)-L-arginine, commonly abbreviated as this compound, serves as a valuable protected derivative of L-arginine in peptide synthesis. chemimpex.com This compound integrates the widely used tert-butyloxycarbonyl (Boc) protecting group on the α-amino terminus, ensuring stability during peptide coupling reactions. chemimpex.comthermofisher.com Crucially, it features the 4-methoxybenzylsulfenyl (Mbs) group for the protection of the arginine side chain. chemimpex.com The Mbs group contributes significantly to the utility of this compound, enabling selective chemical reactions that can facilitate the introduction of various functional groups and streamline synthesis processes. chemimpex.com This makes it particularly valuable for the synthesis of complex peptides and peptide-based therapeutics, where precise modifications are essential for achieving desired biological activity and enhancing stability and efficacy. chemimpex.com

The Role of the Mbs Protecting Group in Modern Synthesis

The Mbs group offers distinct advantages in peptide synthesis, contributing to improved solubility and bioavailability of the resulting peptides. chemimpex.com Its utility extends to bioconjugation processes and diagnostic applications, underscoring its versatility in advanced chemical biology and pharmaceutical development. chemimpex.com While the Mbs group is a protecting moiety, its application within emerging strategies is geared towards the ultimate incorporation of arginine with a deprotected side chain. The "emerging" aspect lies in the development and application of synthesis protocols that leverage the Mbs group's properties—such as its stability during coupling—and its efficient, selective removal to yield the free guanidino group.

Deprotection Considerations and Evolving Methodologies

The successful implementation of this compound in strategies for unprotected arginine incorporation hinges on the efficient and mild deprotection of the Mbs group. While specific details on optimized deprotection conditions for this compound within cutting-edge protocols are still evolving, general considerations for Mbs-protected arginine derivatives highlight the importance of tailored cleavage cocktails. google.com For instance, related Fmoc-Arg(Mbs)-OH has been noted to require severe deprotection conditions, such as methanesulfonic acid, which can potentially affect peptide structure. google.com This underscores the ongoing research effort to develop milder and more orthogonal deprotection methods for arginine side chains, aligning with the broader trend towards greener and more sustainable peptide synthesis. rsc.orgbachem.comnih.gov Emerging strategies may involve novel scavenger combinations or specific acidic conditions that ensure selective Mbs cleavage without compromising peptide integrity, thereby facilitating the facile incorporation of arginine with its native, unprotected guanidino functionality.

Comparative Landscape of Arginine Protection

The development of effective arginine side-chain protection has seen the introduction of various groups, each with distinct properties and cleavage requirements. Groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) are widely employed due to their relative acid lability and suitability for peptides with multiple arginine residues, typically cleaved by trifluoroacetic acid (TFA). chemicalbook.comresearchgate.netpeptide.compeptide.com Older groups such as Tos (4-toluenesulfonyl) and NO2 (nitro) are also known, with Tos requiring very strong acidic conditions for cleavage and NO2 offering protection against δ-lactam formation but posing risks of side reactions. mdpi.compeptide.com The Mbs group, as utilized in this compound, represents an alternative that offers specific advantages in terms of selective functionalization and process streamlining, with ongoing research focused on optimizing its cleavage profile within modern peptide synthesis paradigms.

Data Table: Arginine Side-Chain Protecting Groups in Peptide Synthesis

Protecting GroupNα Protection CompatibilityTypical Cleavage ConditionsKey Characteristics/AdvantagesReported Drawbacks/Considerations
Mbs (4-Methoxybenzylsulfenyl)Boc, FmocTFA-based (for Boc); Methanesulfonic acid (MSA) for FmocAllows selective reactions, streamlines synthesis, enhances solubility/bioavailability. chemimpex.comFmoc-Mbs requires severe deprotection (MSA) potentially altering peptide structure. google.com Specific cleavage conditions for Boc-Mbs in emerging strategies may require optimization.
Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)Fmoc, BocTFA-basedWidely used, relatively acid-labile, suitable for multiple arginines. chemicalbook.comresearchgate.netpeptide.compeptide.comchemicalbook.comLess acid labile than Pbf. peptide.com
Pmc (2,2,5,7,8-Pentamethylchroman-6-sulfonyl)FmocTFA-basedCommonly used, suitable for multiple arginines. researchgate.netpeptide.commdpi.comLess acid labile than Pbf. peptide.com
Tos (4-Toluenesulfonyl)BocStrong acids (e.g., HF, TFMSA)Classic group, stable.Requires very strong acids for cleavage, potentially damaging peptide structure. peptide.compeptide.com
NO2 (Nitro)BocTFA/scavengers; SnCl2/mild acidPrevents δ-lactam formation, stable in solution. mdpi.comCan undergo side reactions during cleavage (e.g., leading to ornithine). mdpi.compeptide.com

Compound List:

this compound (Nα-Boc-Nω-(4-methoxybenzenesulfonyl)-L-arginine)

Boc-Arg(Pbf)-OH (Nα-Boc-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine)

Fmoc-Arg(Mbs)-OH (Nα-Fmoc-Nω-(4-methoxybenzenesulfonyl)-L-arginine)

Fmoc-Arg(Pbf)-OH (Nα-Fmoc-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine)

Fmoc-Arg(Pmc)-OH (Nα-Fmoc-Nω-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-L-arginine)

Boc-Arg(Tos)-OH (Nα-Boc-Nω-(4-toluenesulfonyl)-L-arginine)

Boc-Arg(NO2)-OH (Nα-Boc-Nω-nitro-L-arginine)

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